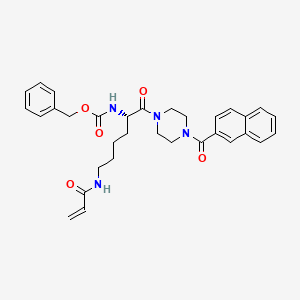

(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “AA10” refers to a family of enzymes known as lytic polysaccharide monooxygenases (LPMOs). These enzymes are involved in the oxidative cleavage of polysaccharides such as cellulose and chitin. LPMOs are crucial in the degradation of complex polysaccharides in lignocellulosic biomass, making them significant in various biotechnological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lytic polysaccharide monooxygenases, including AA10, are typically produced through recombinant DNA technology. The gene encoding the enzyme is cloned into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then expresses the enzyme, which can be purified using chromatographic techniques .

Industrial Production Methods

Industrial production of AA10 involves large-scale fermentation processes. The recombinant host organism is cultured in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using techniques such as affinity chromatography and ion-exchange chromatography .

Análisis De Reacciones Químicas

Types of Reactions

AA10 enzymes primarily undergo oxidative reactions. They catalyze the cleavage of glycosidic bonds in polysaccharides through an oxidative mechanism. This involves the insertion of an oxygen atom into the glycosidic bond, leading to its cleavage .

Common Reagents and Conditions

The activity of AA10 enzymes is dependent on the presence of a reducing agent, such as ascorbic acid or reduced glutathione, which donates electrons to the enzyme. Additionally, the presence of copper ions is essential for the catalytic activity of AA10 enzymes .

Major Products Formed

The major products formed from the reactions catalyzed by AA10 enzymes are oxidized oligosaccharides. These products result from the cleavage of polysaccharides such as cellulose and chitin .

Aplicaciones Científicas De Investigación

AA10 enzymes have a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of AA10 enzymes involves the binding of the enzyme to the polysaccharide substrate. The copper ion in the active site of the enzyme facilitates the transfer of electrons from the reducing agent to the substrate, leading to the insertion of an oxygen atom into the glycosidic bond. This results in the cleavage of the bond and the formation of oxidized oligosaccharides .

Comparación Con Compuestos Similares

AA10 enzymes are part of a larger family of lytic polysaccharide monooxygenases, which also includes AA9, AA11, and AA13. While AA10 enzymes primarily act on cellulose and chitin, other LPMOs have different substrate specificities. For example, AA9 enzymes are known to act on cellulose, while AA11 enzymes act on chitin . The unique substrate specificity and catalytic mechanism of AA10 enzymes make them distinct from other LPMOs .

List of Similar Compounds

- AA9 (Lytic polysaccharide monooxygenase family 9)

- AA11 (Lytic polysaccharide monooxygenase family 11)

- AA13 (Lytic polysaccharide monooxygenase family 13)

Propiedades

Fórmula molecular |

C32H36N4O5 |

|---|---|

Peso molecular |

556.7 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |

InChI |

InChI=1S/C32H36N4O5/c1-2-29(37)33-17-9-8-14-28(34-32(40)41-23-24-10-4-3-5-11-24)31(39)36-20-18-35(19-21-36)30(38)27-16-15-25-12-6-7-13-26(25)22-27/h2-7,10-13,15-16,22,28H,1,8-9,14,17-21,23H2,(H,33,37)(H,34,40)/t28-/m0/s1 |

Clave InChI |

LCWXTWXQACZEKA-NDEPHWFRSA-N |

SMILES isomérico |

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

SMILES canónico |

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)

![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)

![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)